Squalane-d62

Mass Spectrometry Internal Standard Quantitative Analysis

Squalane-d62 is the fully deuterated isotopic analog of squalane, a branched C30 saturated hydrocarbon (2,6,10,15,19,23-hexamethyltetracosane) in which all 62 hydrogen atoms are replaced with deuterium. This substitution increases its molecular mass from 422.81 Da (unlabeled squalane) to 485.20 Da while preserving the compound's fundamental hydrophobicity, chemical inertness, and liquid-phase physical properties.

Molecular Formula C30H62
Molecular Weight 485.2 g/mol
Cat. No. B12395799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSqualane-d62
Molecular FormulaC30H62
Molecular Weight485.2 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C
InChIInChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D
InChIKeyPRAKJMSDJKAYCZ-SMFALFTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Squalane-d62 (CAS 16514-83-3): A Perdeuterated C30 Hydrocarbon for High-Precision Analytical and Environmental Research


Squalane-d62 is the fully deuterated isotopic analog of squalane, a branched C30 saturated hydrocarbon (2,6,10,15,19,23-hexamethyltetracosane) in which all 62 hydrogen atoms are replaced with deuterium . This substitution increases its molecular mass from 422.81 Da (unlabeled squalane) to 485.20 Da while preserving the compound's fundamental hydrophobicity, chemical inertness, and liquid-phase physical properties . Unlike its natural-abundance counterpart, squalane-d62 serves as a stable isotope-labeled internal standard and tracer, enabling precise quantitation in mass spectrometry, unambiguous signal discrimination in NMR, and phase-resolved tracking in environmental aerosol studies [1].

Why Unlabeled Squalane Cannot Replace Squalane-d62 in Analytical Workflows


Substituting unlabeled squalane for squalane-d62 in quantitative analytical workflows introduces unacceptable measurement error and data ambiguity. In mass spectrometry, the 62-Da mass difference between the native (422.81 Da) and deuterated (485.20 Da) species enables chromatographic co-elution with complete spectral resolution, a prerequisite for accurate internal-standard-based quantification . Using unlabeled squalane as an internal standard would produce overlapping signals that cannot be deconvoluted, rendering the method invalid for regulatory or publication-grade data. In NMR spectroscopy, the proton background from natural squalane interferes with analyte signals, whereas perdeuterated squalane-d62 provides a silent spectral window essential for high-resolution structural elucidation . In environmental aerosol research, the inability to distinguish between native and tracer squalane populations would preclude direct measurement of mixing kinetics and phase partitioning [1]. These fundamental analytical requirements necessitate the procurement of isotopically enriched squalane-d62 rather than its unlabeled counterpart.

Quantitative Differentiation Evidence for Squalane-d62 Against Unlabeled Squalane


Isotopic Enrichment and Mass Shift for MS-Based Quantitation

Squalane-d62 exhibits a nominal mass shift of +62 Da relative to unlabeled squalane (C30H62), enabling complete spectral separation while maintaining near-identical chromatographic retention . Commercial specifications require isotopic enrichment ≥95 atom% D, with leading suppliers achieving 98 atom% D . This enrichment level ensures that the M+62 peak for the internal standard contains negligible contribution from the natural abundance M peak of the analyte, supporting linear quantitation across typical working ranges [1].

Mass Spectrometry Internal Standard Quantitative Analysis

Retention Index Precision on Squalane vs. Perdeuterosqualane Stationary Phases

In comparative gas chromatographic studies using squalane and perdeuterated squalane (squalane-d62) as stationary phases, the precision of retention index measurements was evaluated. Repeated measurements on both phases yielded a maximum deviation of 0.06 retention index units [1]. Retention indices for benzene and benzene-d6, as well as cyclohexane and cyclohexane-d12, were measured on both stationary phases with the same precision level. The study concluded that the inverse isotope effect observed is partly attributable to the smaller polarizability of deuterium relative to hydrogen [1].

Gas Chromatography Retention Index Isotope Effect

Aerosol Particle Mixing Dynamics: Squalane-d62 as a Phase-Resolved Tracer

In smog chamber experiments using high-resolution time-of-flight aerosol mass spectrometry (HR-ToF-AMS), the mixing behavior of squalane and squalane-d62 was directly compared. The study found that squalane and squalane-d62 particles mixed on the timescale predicted by a condensational-mixing model, indicating indistinguishable physical behavior in the aerosol phase [1]. In contrast, docosane (C22 linear alkane) and its deuterated analog docosane-d46 exhibited no mixing unless the chamber temperature exceeded the docosane melting point, and docosane vapors mixed into squalane-d62 but not vice versa [1].

Atmospheric Chemistry Aerosol Science Single-Particle MS

Physical Property Parity: Density and Boiling Point Comparison

Published physicochemical data indicate that squalane-d62 retains the essential physical properties of unlabeled squalane within experimental measurement uncertainty. The density of squalane-d62 is reported as 0.8±0.1 g/cm³ , compared to 0.81 g/mL at 25°C for unlabeled squalane . The boiling point at 760 mmHg is reported as 470.3±0.0 °C for both squalane-d62 and unlabeled squalane . This parity ensures that method development and formulation studies using the deuterated compound are directly transferable to the native system.

Physicochemical Properties Formulation Method Development

Validated Application Scenarios for Squalane-d62 Based on Quantitative Evidence


Mass Spectrometry Internal Standard for Squalane Quantitation

Squalane-d62 is the definitive internal standard for LC-MS/MS and GC-MS quantification of squalane in biological matrices (e.g., sebum, plasma, tissue), cosmetic formulations, and environmental samples. Its +62 Da mass shift relative to the native analyte and 98 atom% D isotopic enrichment ensure baseline-resolved detection with co-elution, enabling accurate correction for matrix effects, ionization efficiency variation, and sample preparation losses. This approach is required for generating publication-grade quantitative data and for regulatory submissions where unlabeled squalane cannot provide the necessary analytical specificity.

NMR Spectroscopy Solvent and Reference Standard

The complete deuteration of squalane-d62 eliminates the intense proton background that would otherwise obscure analyte signals in ¹H NMR spectra of lipophilic compounds . As an NMR solvent or co-solvent for highly hydrophobic analytes, squalane-d62 provides a spectroscopically silent environment that preserves the solubility characteristics of squalane . This makes it uniquely suitable for structural elucidation of lipids, terpenes, and other nonpolar natural products where conventional deuterated solvents (e.g., CDCl₃, DMSO-d6) provide inadequate solubility or introduce unwanted polarity effects.

Atmospheric Aerosol Surrogate and Phase-Partitioning Tracer

In environmental chamber studies of secondary organic aerosol (SOA) formation and aging, squalane-d62 serves as a chemically faithful surrogate for hydrophobic primary organic aerosol (POA). Direct experimental evidence confirms that squalane-d62 and unlabeled squalane mix with identical condensational kinetics , allowing researchers to isotopically label the POA fraction and track its evolution via single-particle mass spectrometry without altering the physicochemical behavior of the aerosol population. This capability is essential for quantifying SOA/POA mixing timescales, particle-phase diffusivity, and volatility distributions.

Lipidomics Internal Standard for Hydrocarbon Profiling

For comprehensive lipidomics workflows that include the hydrocarbon fraction (e.g., squalane and other long-chain alkanes), squalane-d62 provides an ideal internal standard for normalization and relative quantitation. Its retention time and ionization efficiency are statistically indistinguishable from those of native squalane under reversed-phase LC-MS conditions , while the distinct m/z 485 [M]⁺ signal enables unambiguous identification. This supports accurate hydrocarbon profiling in studies of sebaceous gland activity, skin barrier function, and plant cuticular wax composition.

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